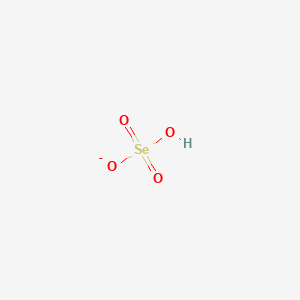

Hydrogenselenate

Description

Properties

CAS No. |

14998-57-3 |

|---|---|

Molecular Formula |

HO4Se- |

Molecular Weight |

143.98 g/mol |

IUPAC Name |

hydrogen selenate |

InChI |

InChI=1S/H2O4Se/c1-5(2,3)4/h(H2,1,2,3,4)/p-1 |

InChI Key |

QYHFIVBSNOWOCQ-UHFFFAOYSA-M |

SMILES |

O[Se](=O)(=O)[O-] |

Canonical SMILES |

O[Se](=O)(=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Crystallization Science of Hydrogenselenate Compounds

Solution-Based Growth Techniques

The formation of high-quality single crystals is often a prerequisite for definitive structural characterization and property measurements. Solution-based methods are paramount in achieving this, allowing for slow, controlled growth that minimizes defects and promotes large crystal domains.

Slow evaporation is a fundamental and widely successful technique for growing single crystals of hydrogenselenate compounds from solution. umass.edu The method relies on preparing a nearly saturated or saturated solution of the target compound and allowing the solvent to evaporate gradually over time. mit.eduwashington.edu This slow increase in concentration induces supersaturation, a kinetically hindered state that is necessary for crystallization to begin. mit.edu The process is typically carried out in a clean, undisturbed environment to promote the formation of a few large crystals rather than many small ones. umass.edu The rate of evaporation can be precisely controlled by covering the container with a perforated film or by adjusting the flow of an inert gas, which directly influences the crystallization dynamics. umass.edu

The dynamics of crystallization involve two competing processes: nucleation (the formation of initial crystal seeds) and crystal growth. preprints.org For obtaining large, high-quality crystals suitable for X-ray diffraction, the rate of crystal growth should ideally exceed the rate of nucleation. preprints.org Slow evaporation helps achieve this balance by maintaining a low level of supersaturation. mit.edu An example of this method is the growth of bis(triphenylphosphine)iminium hydrogenselenate(IV) crystals, which were successfully obtained from a dichloromethane (B109758) solution by slow solvent evaporation, yielding colorless prismatic crystals suitable for single-crystal X-ray analysis. researchgate.net Similarly, single crystals of Na[VO(SeO₃)(HSeO₃)]·1.5H₂O have been prepared from an aqueous mixture by slow evaporation. mdpi.com The choice of solvent is critical; it should be one in which the compound is moderately soluble, or a binary solvent system can be used where the compound is soluble in one and insoluble in the other, with the more volatile solvent being the one that dissolves the compound. umass.edu

Hydrothermal synthesis is a powerful technique that employs water or other solvents at elevated temperatures and pressures to dissolve and recrystallize materials that are sparingly soluble under ambient conditions. This method is particularly useful for producing novel compounds and polymorphs that may only exist within narrow stabilization ranges. Supercritical hydrothermal conditions, for instance, have been used to synthesize new manganese(II) selenite (B80905) polymorphs.

This approach has been successfully applied to create a variety of complex hydrogenselenate and selenite structures. For example, the reaction of UO₃ with SeO₂ in the presence of strontium salts in supercritical water at 425 °C resulted in the formation of new strontium uranyl selenites. capes.gov.br Hydrothermal reactions have also been used to prepare new alkali metal zinc selenites and a range of coordination polymers. researchgate.netnih.gov The technique is also well-suited for creating inorganic-organic hybrid materials; compounds like M(4,4'-bipy)(H₂O)V₂Se₂O₁₀ (where M = Co, Ni) were synthesized hydrothermally, incorporating an organic ligand into a vanadium selenite framework. acs.org

Below is a table summarizing the hydrothermal synthesis conditions for selected selenite compounds, illustrating the typical parameters used.

| Compound | Reactants | Temperature (°C) | Time | Result |

| Mn(SeO₃) polymorphs | Mn(II) source, (SeO₃)²⁻ source | >220 | Not specified | New manganese(II) selenite polymorphs. |

| Sr[(UO₂)₃(SeO₃)₂O₂]·4H₂O | UO₃, SeO₂, SrCl₂·6H₂O, Sr(OH)₂·8H₂O | 425 | 3 days | New strontium uranyl selenite crystals. capes.gov.br |

| M(4,4'-bipy)(H₂O)V₂Se₂O₁₀ (M=Co, Ni) | MCl₂·6H₂O, V₂O₅, SeO₂, 4,4'-bipyridine (B149096) | 180 | 7 days | Inorganic-organic hybrid crystals. acs.org |

| [Co(μ₃-aipa)(2,2′-H₂biim)]ₙ | CoCl₂·6H₂O, 5-aminoisophthalic acid (H₂aipa), 2,2′-biimidazole (H₂biim) | 160 | 3 days | Cobalt coordination polymer. nih.gov |

Slow Evaporation Methods and Controlled Crystallization Dynamics

Targeted Synthesis of Functional Hydrogenselenate Salts and Complexes

Beyond simple crystallization, synthetic strategies are often aimed at creating hydrogenselenate compounds with specific functionalities, which is achieved by incorporating different metal centers or organic moieties and by carefully controlling the reaction chemistry.

Organic-inorganic hybrid materials combine the distinct properties of organic and inorganic components within a single compound. In the context of hydrogenselenates, these hybrids are typically formed by pairing an organic cation with the hydrogenselenate anion (HSeO₄⁻) or by incorporating organic ligands into a metal-hydrogenselenate framework.

A straightforward method to create these hybrids involves an acid-base reaction. For instance, the reaction of 1H-1,2,4-triazole with selenic acid leads to an intermolecular proton transfer, forming 1,2,4-triazolium hydrogenselenate, which consists of organic 1,2,4-triazolium cations and inorganic hydrogenselenate anions held together by hydrogen bonding and electrostatic forces. researchgate.net Another example is the synthesis of bis(triphenylphosphine)iminium hydrogenselenate(IV), where a large organic cation is paired with the [HSeO₃]⁻ anion. researchgate.net In more complex structures, organic ligands can be directly coordinated to metal centers within a selenite or hydrogenselenate structure, as seen in the hydrothermally synthesized M(4,4'-bipy)(H₂O)V₂Se₂O₁₀, where the 4,4'-bipyridine ligand bridges metal atoms to form a three-dimensional framework. acs.org

The table below provides examples of such hybrid compounds.

| Compound | Organic Component | Inorganic Anion/Framework | Synthesis Method |

| 1,2,4-Triazolium hydrogenselenate | 1,2,4-triazolium cation | HSeO₄⁻ | Reaction of 1H-1,2,4-triazole and selenic acid. researchgate.net |

| Bis(triphenylphosphine)iminium hydrogenselenate(IV) | Bis(triphenylphosphine)iminium cation | HSeO₃⁻ | Exchange reaction followed by slow evaporation. researchgate.net |

| M(4,4'-bipy)(H₂O)V₂Se₂O₁₀ (M=Co, Ni) | 4,4'-bipyridine | Vanadium selenite framework | Hydrothermal synthesis. acs.org |

Metal hydrogenselenate coordination compounds feature direct bonding between a metal center and one or more hydrogenselenate anions. The HSeO₄⁻ group acts as a ligand, coordinating to the metal ion through its oxygen atoms. The synthesis of these compounds often involves the reaction of a metal salt with concentrated selenic acid. researchgate.net

For example, new hydrogenselenates with the formula M(HSeO₄)₂ (where M = Mg, Mn, Zn) and their hydrated analogues M(HSeO₄)₂·H₂O (M = Mn, Cd) have been synthesized using the corresponding metal selenates (MSeO₄) and 90% selenic acid as starting materials. researchgate.net In these structures, the metal atoms are typically in an octahedral coordination environment, surrounded by oxygen atoms from different HSeO₄⁻ tetrahedra, which bridge the metal centers to form extended networks. researchgate.net The synthesis of cadmium hydrogenselenate, Cd(HSeO₄)₂, was achieved by crystallizing it from a solution of cadmium selenate (B1209512) in 94% selenic acid. researchgate.net

The following table lists some of these metal hydrogenselenate coordination compounds and their crystal structures.

| Compound | Metal Center | Crystal System | Key Structural Feature |

| Mg(HSeO₄)₂ | Mg | Orthorhombic | Isostructural with Mg(HSO₄)₂. researchgate.net |

| Mn(HSeO₄)₂ | Mn | Monoclinic | A new structure type where Mn atoms are octahedrally coordinated by oxygen. researchgate.net |

| Zn(HSeO₄)₂ | Zn | Orthorhombic | Isostructural with Mg(HSO₄)₂. researchgate.net |

| Cd(HSeO₄)₂ | Cd | Monoclinic | Isostructural with Mn(HSeO₄)₂. researchgate.net |

| Mn(HSeO₄)₂·H₂O | Mn | Orthorhombic | Isotypic with Mg(HSO₄)₂·H₂O. researchgate.net |

| Cd(HSeO₄)₂·H₂O | Cd | Orthorhombic | Isotypic with Mg(HSO₄)₂·H₂O. researchgate.net |

The precise control of reaction parameters such as acidity (pH) and the stoichiometry of reactants is a critical tool for directing the synthesis towards a desired hydrogenselenate product. Acidity, in particular, can act as a key determinant in controlling the final structural motif. mdpi.com

In the synthesis of uranyl selenite and selenate compounds, it has been observed that increasing the acidity of the solution can lead to the formation of more polymerized structural units. mdpi.com Furthermore, studies have shown that as acidic solutions evaporate, the progressive decrease in pH can lead to the crystallization of distinct compounds, with their structures being dependent on the specific pH at which they form. mdpi.com The presence of hydrogenselenite (HSeO₃⁻) or dihydrogenselenite (H₂SeO₃) ligands in a final structure is a strong indicator of the acidic synthesis conditions employed. mdpi.com

Stoichiometric control—the careful management of the molar ratios of reactants—is equally important. The synthesis of compounds containing both hydrogenselenate and selenic acid, such as K(HSeO₄)(H₂SeO₄) and Cs(HSeO₄)(H₂SeO₄), is achieved by reacting alkali metal carbonates with an excess of concentrated selenic acid. researchgate.net This ensures that both the HSeO₄⁻ anion and the neutral H₂SeO₄ molecule are present for incorporation into the crystal lattice. Similarly, the synthesis of anhydrous metal hydrogenselenates like Cd(HSeO₄)₂ requires the use of highly concentrated (e.g., 94%) selenic acid to drive the reaction and prevent the formation of hydrated species. researchgate.net This highlights how manipulating reactant ratios and concentrations is fundamental to isolating specific solid-state phases. whiterose.ac.uk

Sophisticated Structural Elucidation and Solid State Chemistry of Hydrogenselenates

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive technique for the atomic-level structural characterization of crystalline hydrogenselenate salts. By analyzing the diffraction pattern of a single crystal, it is possible to determine its three-dimensional structure with high precision.

The analysis of diffraction data allows for the unambiguous assignment of a crystal to one of the seven crystal systems and one of the 230 space groups, which describe the symmetry of the crystal lattice. Hydrogenselenate compounds exhibit significant structural diversity, crystallizing in various systems depending on the counter-cation and crystallization conditions.

For instance, Cesium hydrogenselenate (CsHSeO₄) is monoclinic at room temperature, belonging to the space group P2₁/c. scispace.comtandfonline.com Upon heating, it undergoes a phase transition to a tetragonal phase with the space group I4₁/amd. scispace.comtandfonline.com Salts with large organic cations also show varied symmetries; 4-benzylpyridinium hydrogen selenate (B1209512) crystallizes in the orthorhombic system with space group Pbca, while 2-amino-5-nitropyridinium hydrogen selenate also adopts an orthorhombic system (Pbca). nih.goviucr.org

Hydrogenselenates of rare earth elements, such as Lanthanum hydrogenselenate (La(HSeO₄)₃), have been found to crystallize in the hexagonal system with the space group P6₃/m. osti.gov In contrast, Gadolinium hydrogenselenate selenate (Gd(HSeO₄)(SeO₄)) adopts an orthorhombic structure with space group Pbca. osti.gov Mixed-anion systems like trirubidium hydrogenselenate dihydrogenphosphate (Rb₃(HSeO₄)₂.₅(H₂PO₄)₀.₅) have been shown to crystallize in the triclinic space group P1̅. africaresearchconnects.com

| Compound | Crystal System | Space Group | Reference(s) |

| CsHSeO₄ (RT Phase) | Monoclinic | P2₁/c | scispace.comtandfonline.comscispace.com |

| CsHSeO₄ (HT Phase) | Tetragonal | I4₁/amd | scispace.comtandfonline.com |

| 4-benzylpyridinium hydrogen selenate | Orthorhombic | Pbca | nih.gov |

| 2-amino-5-nitropyridinium hydrogen selenate | Orthorhombic | Pbca | iucr.orgnih.gov |

| La(HSeO₄)₃ | Hexagonal | P6₃/m | osti.gov |

| Gd(HSeO₄)(SeO₄) | Orthorhombic | Pbca | osti.gov |

| Rb₃(HSeO₄)₂.₅(H₂PO₄)₀.₅ | Triclinic | P1̅ | africaresearchconnects.com |

| ScH(SeO₄)₂·2H₂O | Monoclinic | C2/m | iucr.org |

| (NH₄)₃H(SeO₄)₂ (Ferroelectric Phase V) | Monoclinic | Cc | tandfonline.com |

| (NH₄)₃H(SeO₄)₂ (Phase III) | Triclinic | - |

SC-XRD provides precise measurements of the unit cell parameters—the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ)—which define the size and shape of the repeating unit in the crystal. For example, the room temperature monoclinic phase of CsHSeO₄ has its structural parameters determined at 298 K. scispace.comscispace.com The orthorhombic unit cell of 4-benzylpyridinium hydrogen selenate has dimensions of a = 27.449(5) Å, b = 10.821(6) Å, and c = 8.830(1) Å, with eight formula units (Z=8) per unit cell. nih.gov Similarly, La(HSeO₄)₃ possesses a hexagonal cell with a = 971.7(1) pm and c = 616.98(8) pm. osti.gov

The arrangement of ions and molecules within the unit cell, known as the packing motif, is also elucidated. In many hydrogenselenate structures, the cations and the HSeO₄⁻ anions organize into distinct patterns. The structure of Scandium hydrogenselenate dihydrate (ScH(SeO₄)₂·2H₂O) consists of layers formed by ScO₆ octahedra and SeO₄ tetrahedra. iucr.org In 4-benzylpyridinium hydrogen selenate, the crystal is built of infinite chains of hydrogenselenate anions, which are interconnected by the organic cations to form a three-dimensional network. nih.gov In compounds with very bulky cations, such as bis(triphenylphosphine)iminium, the cations can prevent the formation of extended hydrogen-bonded networks, leading to packing dominated by pillars of cations and anions. semanticscholar.org

| Compound | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |

| 4-benzylpyridinium hydrogen selenate | 27.449(5) | 10.821(6) | 8.830(1) | 90 | 90 | 90 | 2623(2) | 8 | nih.gov |

| 2-amino-5-nitropyridinium hydrogen selenate | 9.092(3) | 13.416(2) | 30.149(4) | 90 | 90 | 90 | 3677.5(14) | 16 | nih.gov |

| La(HSeO₄)₃ | 9.717(1) | 9.717(1) | 6.1698(8) | 90 | 90 | 120 | - | 2 | osti.gov |

| Gd(HSeO₄)(SeO₄) | 9.204(1) | 13.516(2) | 10.040(1) | 90 | 90 | 90 | - | 8 | osti.gov |

| Rb₃(HSeO₄)₂.₅(H₂PO₄)₀.₅ | 7.637 | 7.825 | 12.320 | 106.85 | 106.49 | 91.10 | 671.5 | 2 | africaresearchconnects.com |

| ScH(SeO₄)₂·2H₂O | 8.708(5) | 5.632(4) | 9.105(9) | 90 | 101.64(7) | 90 | 437.3(6) | 2 | iucr.org |

| (NH₄)₃H(SeO₄)₂ (Phase V, 140 K) | 10.446(2) | 5.993(1) | 15.800(3) | 90 | 103.99(3) | 90 | - | - | tandfonline.com |

A defining feature of the solid-state chemistry of hydrogenselenates is the extensive network of hydrogen bonds. The acidic proton of the HSeO₄⁻ anion readily participates in O-H···O hydrogen bonds, linking the anions to each other. These interactions are crucial in stabilizing the crystal packing. researchgate.net

The resulting motifs can be diverse. In some structures, the HSeO₄⁻ anions are linked by O-H···O hydrogen bonds to form infinite chains. nih.govnih.gov In tetra-n-alkylammonium hydrogen selenates, the anions often form closed centrosymmetric dimers via two identical hydrogen bonds. researchgate.net The crystal structure of ammonium (B1175870) hydrogenselenate(IV) is consolidated by a network of N-H···O and O-H···O hydrogen bonds, with donor-acceptor distances ranging from 2.80 to 3.07 Å. researchgate.net In crystals containing organic cations with N-H groups, such as 4-benzylpyridinium hydrogen selenate, N-H···O hydrogen bonds further connect the anionic chains to build a three-dimensional network. nih.gov The structure of scandium hydrogenselenate dihydrate features layers connected by hydrogen bonds involving water molecules. iucr.org The strength and geometry of these hydrogen bonds, such as the O···O distance, are key parameters determined from diffraction data. researchgate.net

Analysis of Unit Cell Parameters and Packing Motifs

Powder X-ray Diffraction Analysis

Powder X-ray diffraction (PXRD) is a versatile technique used for the analysis of polycrystalline samples. It provides information about the crystalline phases present, sample purity, and structural changes that occur as a function of external variables like temperature.

PXRD is a primary tool for identifying the crystalline phases in a bulk sample. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), serves as a fingerprint for a specific crystalline material. By comparing the experimental pattern to databases of known patterns or to a pattern calculated from single-crystal data, one can confirm the identity of the synthesized compound and assess its phase purity. scispace.comrsc.org This is crucial for verifying that a synthesis has yielded the desired hydrogenselenate salt without significant crystalline impurities.

Many hydrogenselenate compounds undergo structural phase transitions upon heating or cooling. Variable-temperature powder X-ray diffraction (VT-PXRD) is an essential technique for studying these transformations. creative-biostructure.com By collecting diffraction patterns at different temperatures, one can monitor changes in the crystal structure, such as a change in symmetry or a significant shift in unit cell parameters, which are indicative of a phase transition. rsc.orgresearchgate.net

For example, VT-PXRD has been used extensively to study the solid-to-solid phase transitions in alkali hydrogenselenates and their supramolecular complexes. rsc.org In the case of CsHSeO₄, DSC and X-ray diffraction measurements have been used to investigate its phase transitions, including the superionic phase transition which occurs at 402.6 K. scispace.comscispace.comccsenet.org The transition is marked by distinct changes in the powder diffraction pattern as the material transforms from the low-temperature monoclinic phase to the high-temperature tetragonal phase. scispace.com This technique was also vital in analyzing the dehydration and subsequent reversible solid-to-solid phase transitions in supramolecular complexes of 18-crown-6 (B118740) ether with various alkali hydrogenselenates. rsc.orgresearchgate.net

Phase Identification and Purity Assessment

Coordination Environment and Geometric Analysis of the Hydrogenselenate Ion

The hydrogenselenate ion (HSeO₄⁻), a tetrahedral oxyanion, exhibits a rich and varied coordination chemistry in the solid state. Its coordination behavior is primarily dictated by the nature of the cation it pairs with and the presence of other molecules, such as water of crystallization. In the crystal structures of hydrogenselenate compounds, metal cations are typically coordinated by the oxygen atoms of the HSeO₄⁻ tetrahedra. The coordination number and the resulting geometry around the cation can vary significantly.

A detailed geometric analysis of the HSeO₄⁻ ion itself reveals consistent and characteristic features across a wide range of compounds. The ion consists of a central selenium atom tetrahedrally bonded to four oxygen atoms, one of which is protonated (-OH group). This protonation introduces a distinct asymmetry in the bond lengths within the tetrahedron. The selenium-hydroxyl (Se-OH) bond is invariably longer than the other selenium-oxygen (Se-O) bonds.

X-ray diffraction studies show that the average Se-OH bond length is approximately 1.70 Å, which is about 0.1 Å longer than the average Se-O bond distance of 1.62 Å in M(HSeO₄)₂ compounds. researchgate.netslu.se This difference is a direct consequence of the localization of the hydrogen atom on one of the oxygen atoms, which weakens the corresponding Se-O bond. nih.gov For example, in 4-benzylpyridinium hydrogen selenate, the Se-O(H) distance is 1.705 (3) Å, while the other Se-O distances range from 1.608 (3) to 1.620 Å. nih.govmaterialsciencejournal.org This elongation of the Se-OH bond is a hallmark of the hydrogenselenate ion in the solid state. The O-Se-O bond angles within the tetrahedron are typically close to the ideal tetrahedral angle of 109.5°, but show distortions due to the different bond lengths and interactions within the crystal lattice.

Table 1: Coordination Environment of Selected Cations in Hydrogenselenate Compounds

| Cation | Compound Formula | Coordination Number | Coordinating Species | Reference |

|---|---|---|---|---|

| Mg²⁺, Zn²⁺ | M(HSeO₄)₂ | 6 (Octahedral) | Oxygen atoms from HSeO₄⁻ | researchgate.net |

| Mn²⁺ | Mn(HSeO₄)₂ | 6 (Octahedral) | Oxygen atoms from HSeO₄⁻ | researchgate.net |

| La³⁺ | La(HSeO₄)₃ | 9 | Oxygen atoms from HSeO₄⁻ | osti.gov |

| Gd³⁺ | Gd(HSeO₄)(SeO₄) | 8 | Oxygen atoms from HSeO₄⁻ and SeO₄²⁻ | osti.gov |

| Sc³⁺ | ScH(SeO₄)₂·2H₂O | 6 (Octahedral) | Oxygen atoms from SeO₄ groups | iucr.org |

Table 2: Geometric Parameters of the Hydrogenselenate (HSeO₄⁻) Ion in the Solid State

| Parameter | Typical Value (Å) | Compound Example | Reference |

|---|---|---|---|

| Se-OH Bond Length | ~1.70 - 1.71 Å | M(HSeO₄)₂ (M=Mg, Zn); Guanidinium (B1211019) hydrogenselenate | researchgate.netmaterialsciencejournal.org |

| Se-O Bond Length | ~1.61 - 1.62 Å | M(HSeO₄)₂ (M=Mg, Zn); Guanidinium hydrogenselenate | researchgate.netmaterialsciencejournal.org |

| Se-O Range | 1.608 - 1.705 Å | 4-Benzylpyridinium hydrogen selenate | nih.gov |

| Average Se-O (Aqueous) | 1.642 Å | HSeO₄⁻ in aqueous solution | rsc.org |

Structural Correlations in Iso-structural and Mixed-Anion Systems

The structural chemistry of hydrogenselenates is further illuminated by comparing them with related compounds, particularly isostructural hydrogensulfates and systems containing multiple distinct anions. These comparisons provide insight into how ionic size and the interplay of different anionic components influence crystal packing and properties.

Mixed-Anion Systems: Mixed-anion compounds, which contain hydrogenselenate along with one or more different anions, present more complex structural arrangements. The presence of multiple, chemically distinct anions allows for the formation of unique structures and functionalities that are not observed in simple salts. kyoto-u.ac.jp

A prime example is gadolinium hydrogenselenate selenate, Gd(HSeO₄)(SeO₄), which incorporates both HSeO₄⁻ and SeO₄²⁻ ions in its crystal lattice. osti.gov In this structure, the Gd³⁺ cation is coordinated by oxygen atoms from both types of anions, demonstrating how the different charges and coordination preferences of the anions are accommodated within a single framework. osti.gov

Another class of mixed-anion systems involves the partial substitution of hydrogenselenate with other tetrahedral anions. In the compound K₂(HSeO₄)₁.₅(H₂AsO₄)₀.₅, the anionic sites are statistically occupied by both hydrogenselenate and dihydrogenarsenate ions. researchgate.net Such solid solutions can lead to disordered structures and are of interest for their potential proton conductivity, as the mixing of anions can frustrate the long-range ordering of hydrogen bonds and facilitate proton transport. researchgate.net The study of mixed-anion compounds is a growing field, with the goal of designing materials with tailored properties by precisely controlling the anionic composition and arrangement. kyoto-u.ac.jpnih.gov

Table 3: Examples of Isostructural Hydrogenselenate and Hydrogensulfate Compounds

| Hydrogenselenate Compound | Isostructural Sulfate (B86663) Analog | Key Structural Feature | Reference |

|---|---|---|---|

| Mg(HSeO₄)₂ | Mg(HSO₄)₂ | Same structure type | researchgate.net |

| Zn(HSeO₄)₂ | Mg(HSO₄)₂ | Same structure type | researchgate.net |

| Mn(HSeO₄)₂·H₂O | Mg(HSO₄)₂·H₂O | Isotypic monohydrates | researchgate.net |

| Cd(HSeO₄)₂·H₂O | Mg(HSO₄)₂·H₂O | Isotypic monohydrates | researchgate.net |

| La(HSeO₄)₃ | La(HSO₄)₃ | Isotypic hexagonal structure | osti.gov |

| K(HSeO₄)(H₂SeO₄) | K(HSO₄)(H₂SO₄) | Isostructural acid salts | researchgate.net |

Advanced Spectroscopic Characterization and Vibrational Dynamics of Hydrogenselenates

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy stands as a powerful tool for probing the vibrational modes within hydrogenselenate compounds. By analyzing the absorption of infrared radiation at specific frequencies, detailed information about the functional groups and their interactions can be obtained.

Assignment of Vibrational Modes and Functional Group Analysis

The vibrational spectrum of the hydrogenselenate ion is characterized by distinct bands corresponding to the stretching and bending modes of the Se-O and O-H bonds. The stretching vibrations of the Se-O bonds are typically observed in the 800-1000 cm⁻¹ region. materialsciencejournal.org For instance, in guanidinium (B1211019) hydrogenselenate, SeO₄ vibrations are reported at 953, 909, 876, and 837 cm⁻¹ in the infrared spectrum. materialsciencejournal.org

The presence of the hydrogen atom in the HSeO₄⁻ ion leads to a distinction between the Se-OH and SeO₃ groups. The Se-O(H) stretching vibration generally appears at a lower frequency compared to the symmetric and asymmetric stretches of the SeO₃ group. In potassium hydrogenselenate (KHSeO₄), a doublet around 970/955 cm⁻¹ is assigned to the νSeO₂ vibration, while the band around 750/740 cm⁻¹ is attributed to the νSe-O(H) vibration of the chain-forming HSeO₄⁻ ions. ukim.mk

Hydrogen bonding plays a crucial role in the vibrational spectra of hydrogenselenates. Strong hydrogen bonds can cause a significant shift of the O-H stretching band to lower wavenumbers and the bending modes to higher wavenumbers. core.ac.uk In pentasodium trihydrogen tetraselenate dihydrate (Na₅H₃(SeO₄)₄·2H₂O), two bands at 2850 and 2475 cm⁻¹ are assigned to the stretching vibrations of the O-H···O hydrogen bonds. capes.gov.br The considerable shift from the typical free water molecule stretching frequencies indicates the presence of strong hydrogen bonding. core.ac.uk

The analysis is often supported by computational methods, such as Density Functional Theory (DFT), which help in the assignment of vibrational modes. materialsciencejournal.org However, calculated frequencies often need to be scaled to achieve better agreement with experimental data due to the neglect of anharmonicity in the calculations. materialsciencejournal.orgiarjset.com

Table 1: Assignment of Vibrational Modes in Selected Hydrogenselenate Compounds from FTIR Data

| Compound | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| Guanidinium hydrogenselenate | SeO₄ vibrations | 953, 909, 876, 837 | materialsciencejournal.org |

| Guanidinium hydrogenselenate | NH₂ vibrations | 3449, 3377, 1564, 1555 | materialsciencejournal.org |

| Potassium hydrogenselenate | νSeO₂ | ~970/955 | ukim.mk |

| Potassium hydrogenselenate | νSe-O(H) | ~750/740 | ukim.mk |

| Pentasodium trihydrogen tetraselenate dihydrate | O-H···O stretching | 2850, 2475 | capes.gov.br |

| Anilinium hydrogenselenite | (NH₃)-wagging | 705 (appears below 140K) | iucr.org |

Temperature-Dependent Vibrational Studies

Temperature-dependent FTIR studies reveal dynamic processes such as phase transitions and changes in hydrogen bonding within hydrogenselenate crystals. As the temperature changes, shifts in band positions, changes in intensity, and the appearance or disappearance of bands can be observed. iucr.orgnih.gov

In a study of an anilinium-hydrogenselenite hybrid compound, cooling the sample below 140K resulted in the appearance of a new vibrational band at 705 cm⁻¹, corresponding to the (NH₃)-wagging modes. iucr.org This phenomenon was reversible upon heating, indicating a temperature-induced structural change. iucr.org Similarly, the ν(C–N)-stretching and the (NH₃)-scissoring modes were also affected by temperature variations. iucr.org

Heating generally induces a progressive structural disorder in crystals like cesium hydrogenselenate (CsHSO₄) and its selenium analogue. researchgate.net The weakening of hydrogen bonds at higher temperatures is reflected in a shift of the O-H stretching bands to higher frequencies. researchgate.net This is a common observation in hydrogen-bonded systems, as increased thermal energy leads to greater vibrational amplitude and a less constrained environment for the proton. researchgate.netrsc.org These temperature-dependent spectral changes provide valuable insights into the thermal stability and phase behavior of hydrogenselenate materials. researchgate.net

Raman Spectroscopy

Raman spectroscopy serves as a complementary technique to FTIR, providing information about the vibrational modes of molecules and crystals. renishaw.comwikipedia.org It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or inactive in FTIR spectra. surfacesciencewestern.com

Complementary Vibrational Mode Elucidation

Raman spectra of hydrogenselenates often reveal vibrational modes that are not observed or are weak in the corresponding FTIR spectra, thus providing a more complete picture of the vibrational dynamics. For example, in guanidinium hydrogenselenate, the SeO₄ vibrations are reported at 916 and 848 cm⁻¹ in the Raman spectrum, complementing the bands seen in the IR spectrum. materialsciencejournal.org

In cadmium hydrogenselenite selenite (B80905) (CDHS), a very strong band at 835 cm⁻¹ in the Raman spectrum corresponds to the symmetric stretching vibrations of the SeO₂ groups, while the corresponding infrared spectrum only shows a shoulder at 831 cm⁻¹. core.ac.uk The deformation vibrations of the HSeO₃⁻ ion in CDHS exhibit a very weak band in the Raman spectrum at 304 cm⁻¹. core.ac.uk The low-frequency region of the Raman spectrum is particularly useful for studying lattice vibrations, which arise from the collective motions of atoms in the crystal lattice. spectroscopyonline.com

Table 2: Comparison of FTIR and Raman Vibrational Modes for Guanidinium Hydrogenselenate

| Vibrational Mode | FTIR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) | Reference |

| SeO₄ vibrations | 953, 909, 876, 837 | 916, 848 | materialsciencejournal.org |

| CN vibrations | 1646, 1008, 731 | 1661, 731 | materialsciencejournal.org |

| NH₂ vibrations | 3449, 3377, 1564, 1555 | 3443, 3314, 1558, 1549, 1098 | materialsciencejournal.org |

Polarized Raman Spectra for Anisotropic Systems

For anisotropic systems like crystals, polarized Raman spectroscopy is a powerful technique to determine the symmetry of vibrational modes and the orientation of molecules within the crystal lattice. horiba.comedinst.comresearchgate.net By analyzing the Raman scattering with polarization parallel and perpendicular to the incident laser polarization, one can differentiate between symmetric and non-symmetric vibrations. horiba.com

In anisotropic materials, the intensities and positions of Raman bands can change with the relative orientation of the sample to the polarized laser beam. renishaw.com This information is crucial for assigning vibrational modes to specific symmetry species within the crystal's point group. researchgate.net For example, in the study of orthorhombic rare-earth orthochromites, the analysis of polarized Raman spectra as a function of polarizer and analyzer angles allowed for the observation of phonon modes that were not detected in unpolarized measurements. researchgate.net While specific polarized Raman studies on simple hydrogenselenate salts are not extensively detailed in the provided context, the principles are broadly applicable to crystalline hydrogenselenate compounds, which are often anisotropic. rsc.org This technique can reveal the orientation of the HSeO₄⁻ ions within the unit cell and provide detailed information about the symmetry of their vibrational modes. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique for characterizing hydrogenselenate compounds, providing insights into the local chemical environment of specific nuclei. While the provided search results focus more on vibrational spectroscopy, there are mentions of NMR studies, particularly ⁷⁷Se and ¹H NMR.

In a study of highly deuterated ammonium (B1175870) hydrogen selenate (B1209512), ⁷⁷Se NMR, along with dielectric measurements, was used to identify a polymorphic phase transition from an orthorhombic to a monoclinic phase at 339 K. tandfonline.comcapes.gov.br This indicates that the local environment of the selenium nucleus changes significantly at the phase transition.

Furthermore, ²D and ⁷⁷Se NMR spectra, along with relaxation times and conductivity measurements, have been used to study phase transitions in ammonium hydrogen selenate (NH₄HSeO₄), deuterated ammonium hydrogen selenate (ND₄DSeO₄), and rubidium hydrogen selenate (RbHSeO₄). tandfonline.comcapes.gov.br These studies revealed that the phase transitions in these crystals at 417 K and 446 K, respectively, are transitions to superionic plastic phases where high conductivity is due to fast cation diffusion. tandfonline.com ¹H NMR has also been used to study proton transfer processes in molecular complexes, which can be relevant to understanding the behavior of the proton in the hydrogenselenate ion. rsc.org

Solid-State NMR for Local Environments

Solid-state NMR (ssNMR) is a powerful technique for probing the local atomic environments in crystalline and amorphous materials where molecular motion is restricted. emory.eduwikipedia.org For hydrogenselenates, ssNMR, particularly of the 77Se nucleus (spin I=1/2, natural abundance 7.63%), provides direct information about the selenium atom's chemical surroundings. researchgate.net The broad chemical shift range of 77Se, spanning over 3000 ppm, makes it exceptionally sensitive to subtle changes in molecular structure and bonding. researchgate.netresearchgate.net

In the solid state, the NMR spectrum is influenced by anisotropic interactions such as chemical shift anisotropy (CSA) and dipolar couplings, which are averaged out in solution. emory.edu These interactions result in broad powder patterns for polycrystalline samples, the analysis of which can yield the principal components of the chemical shift tensor. wikipedia.org This tensor provides detailed information about the electronic symmetry around the selenium nucleus. For example, in a study of selenate anions within hydrotalcite-like compounds, 77Se ssNMR revealed a uniaxial chemical shift anisotropy. This was attributed to the combined effects of hydrogen bonding with hydroxyl groups and interlayer water molecules, which restricts the ion's motion and creates a specific electronic environment. acs.org

Furthermore, ssNMR can distinguish between crystallographically non-equivalent selenium sites within a unit cell. In the ferroelectric phase of ammonium hydrogen selenate (NH₄HSeO₄), for instance, 77Se NMR studies have shown that the resonance lines corresponding to structurally non-equivalent selenium nuclei split into multiple components. researchgate.net This splitting is a direct consequence of the formation of ferroelectric domains and the existence of a superstructure, revealing intricate details of the material's local structure during phase transitions. researchgate.netcapes.gov.br Similarly, 1H and 2H (deuterium) ssNMR can be used to investigate the hydrogen bonding networks and proton dynamics within these crystals. researchgate.netnih.gov

| Compound | Nucleus | NMR Technique | Key Findings | Reference(s) |

| Ammonium Hydrogen Selenate (NH₄HSeO₄) | 77Se, 2H | 1D/2D ssNMR | Line splitting reveals non-equivalent Se/D nuclei due to ferroelectric domains and superstructure. Probes chemical exchange processes. | researchgate.net, researchgate.net |

| Potassium Hydrogen Selenate (KHSeO₄) | 1H, 2H | 2D ssNMR | Elucidated slow exchange between protons in hydrogen-bonded chains and dimers, linking it to proton conduction mechanisms. | researchgate.net |

| Selenate in Hydrotalcite | 77Se | CP/MAS ssNMR | Uniaxial Chemical Shift Anisotropy (CSA) observed, indicating restricted motion due to hydrogen bonding with the host layers. | acs.org |

Solution-State NMR for Hydration Sphere Analysis

In solution, the rapid, isotropic tumbling of molecules averages out anisotropic NMR interactions, leading to high-resolution spectra with sharp resonance lines. alfa-chemistry.com Solution-state NMR is a primary tool for determining the structure and dynamics of molecules in solution, including the interaction of ions with solvent molecules. alfa-chemistry.comnih.gov For the hydrogenselenate ion, NMR can be used to analyze its hydration sphere—the shell of water molecules that directly interact with and surround the ion. wikipedia.orgresearchoutreach.org

The chemical shift of both the ion's nuclei (e.g., 77Se, 1H) and the solvent's nuclei (1H, 17O) can be sensitive to the formation of the hydration shell. wikipedia.org The interaction between the HSeO₄⁻ ion and water molecules, primarily through hydrogen bonding, alters the electronic environment and thus the resonance frequencies. While direct, detailed studies on the HSeO₄⁻ hydration sphere using NMR are not extensively documented in the provided literature, the principles can be inferred from studies on similar oxyanions and general NMR hydration analysis. wikipedia.orgresearchgate.netresearchgate.net

Computational studies predict that the hydration of the HSeO₄⁻ ion strongly affects the Se-O(H) stretching and SeOH bending vibrations, suggesting a significant interaction with water molecules. researchgate.net Experimentally, pulsed-field gradient (PFG) NMR is a powerful method for measuring the diffusion coefficients of ions in solution. researchoutreach.org This data can be used in the Stokes-Einstein equation to determine the effective hydrodynamic radius (Stokes radius) of the hydrated ion. researchoutreach.org This radius reflects the size of the ion plus its tightly bound hydration sphere as it moves through the solution. The study of various alkali metal ions has demonstrated the utility of this method in parameterizing the size and mobility of hydrated ions. researchoutreach.org The chemical shift of 77Se in aqueous solution is known to be sensitive to factors like pH, temperature, and ionic strength, reflecting its interaction with the surrounding medium. nih.govresearchgate.net

| Ion | NMR Method | Measured Parameter | Inferred Property | Reference(s) |

| General Ions | Pulsed-Field Gradient (PFG) NMR | Diffusion Coefficient (D) | Stokes Radius (Hydrodynamic Size of Hydrated Ion) | researchoutreach.org |

| General Ions | 1H, 17O NMR | Chemical Shift, Relaxation Times | Hydration Number, Water Exchange Rates | wikipedia.org |

| Selenate (SeO₄²⁻) | 77Se NMR | Chemical Shift | Sensitivity to pH, temperature, and ionic strength indicates strong solvent interaction. | nih.gov, researchgate.net |

| Hydrogenselenate (HSeO₄⁻) | Computational (ab initio) | Vibrational Frequencies | Predicts strong effect of hydration on Se-O(H) and SeOH vibrations. | researchgate.net |

Correlating Spectroscopic Signatures with Crystal and Molecular Structure

A primary goal of spectroscopic analysis is to establish clear correlations between measured spectral features and the precise geometric arrangement of atoms in a molecule or crystal. nih.gov For hydrogenselenates, data from vibrational spectroscopy (Infrared and Raman) and NMR are frequently correlated with structural parameters obtained from single-crystal X-ray diffraction. researchgate.netrsc.org

Hydrogen bonding is a dominant feature in the crystal structures of hydrogenselenate salts, often forming dimers or infinite chains of HSeO₄⁻ anions. rsc.orgtandfonline.com The strength and geometry of these hydrogen bonds profoundly influence the vibrational spectra. In potassium hydrogen selenate (KHSeO₄), which contains two types of HSeO₄⁻ ions (one forming dimers and the other forming chains), the IR spectrum displays distinct doublets for the ν(SeO₃) and ν(Se-O(H)) vibrations, reflecting these different structural motifs. tandfonline.com A strong correlation exists between the O-H stretching frequency and the O···O distance in the hydrogen bond; shorter, stronger bonds typically lead to lower, broader stretching frequencies. rsc.org A 2025 study on selenic acid complexes found that O-H stretching frequencies in the range of 1600–3050 cm⁻¹ corresponded to SeO–H⋯OSe hydrogen bonds with O···O distances of 2.61 Å or less. rsc.org

The Se-O bond lengths within the HSeO₄⁻ anion are also directly reflected in the vibrational frequencies. The bond to the hydroxyl proton, Se-O(H), is longer and weaker than the other Se-O bonds in the SeO₃ group. Consequently, the Se-O(H) stretching vibration appears at a lower frequency (typically 740-750 cm⁻¹) compared to the symmetric and asymmetric stretches of the SeO₃ group (typically 830-970 cm⁻¹). tandfonline.commaterialsciencejournal.org DFT calculations for guanidinium hydrogenselenate show a calculated Se-O(H) bond length of 1.7987 Å, significantly longer than the other Se-O bonds (1.6246-1.6539 Å), which aligns with the observed separation of vibrational modes. materialsciencejournal.org

Solid-state NMR data also correlates strongly with crystal structure. The presence of multiple, distinct signals in the 77Se ssNMR spectrum of a compound like NH₄HSeO₄ is direct spectroscopic evidence for the existence of crystallographically inequivalent selenium atoms in the unit cell, a fact confirmed by diffraction methods. researchgate.netcapes.gov.br

| Compound | Spectroscopic Signature | Frequency/Shift | Structural Feature | Bond Length/Distance | Reference(s) |

| KHSeO₄ | IR ν(Se-O(H)) | ~750 cm⁻¹ | Se-O bond with attached proton | Longer Se-O bond | tandfonline.com |

| KHSeO₄ | IR ν(SeO₃) | ~955-970 cm⁻¹ | Se-O bonds in the selenate group | Shorter Se-O bonds | tandfonline.com |

| Guanidinium Hydrogenselenate | Raman ν(SeO₃) | 848, 916 cm⁻¹ | Se-O bonds | 1.6055 - 1.6204 Å | materialsciencejournal.org |

| Guanidinium Hydrogenselenate | Raman ν(Se-O(H)) | Not specified | Se-O(H) bond | 1.7124 Å | materialsciencejournal.org |

| Selenic Acid Complexes | IR ν(O-H) | 1600-3050 cm⁻¹ | Short O-H···O hydrogen bond | ≤2.61 Å | rsc.org |

| NH₄HSeO₄ | 77Se ssNMR | Multiple split lines | Structurally non-equivalent Se nuclei | Different local environments | researchgate.net, capes.gov.br |

Computational and Theoretical Chemistry of Hydrogenselenate

Theoretical Prediction of Electronic and Optical Properties

Theoretical calculations are crucial for predicting the electronic and optical properties of materials containing the hydrogenselenate ion, particularly their potential for applications in nonlinear optics (NLO).

Calculation of Hyperpolarizability and Non-linear Optical Responses

The nonlinear optical (NLO) properties of hydrogenselenate compounds are a significant area of computational research. The first hyperpolarizability (β), a measure of the NLO response of a molecule, can be calculated using quantum chemical methods like Density Functional Theory (DFT) and Hartree-Fock (HF). materialsciencejournal.orgresearchgate.net

For instance, in guanidinium (B1211019) hydrogenselenate, the calculated first hyperpolarizability was found to be significant, suggesting its potential as an NLO material. materialsciencejournal.org The organic cation in such hybrid organic-inorganic materials is often responsible for the NLO properties, while the inorganic part, the hydrogenselenate anion, contributes to the stability of the compound. materialsciencejournal.org

Computational studies on various hydrogenselenate-containing compounds, such as tetraethylammonium (B1195904) monohydrogenselenate bis selenic acid, have shown that these materials exhibit non-zero hyperpolarizability, indicating their NLO behavior. capes.gov.br These calculations are essential for screening and designing new materials for applications like optical switching and data storage. capes.gov.br The NLO response can be influenced by factors such as the presence of structural water molecules, as demonstrated in comparative studies of hydrated and anhydrous double salts. researchgate.net

Below is a table summarizing the calculated first hyperpolarizability of a hydrogenselenate compound.

| Compound | Computational Method | Basis Set | First Hyperpolarizability (β₀) (esu) |

| Guanidinium hydrogenselenate | B3LYP | 6-31G* | 2.82 x 10⁻³⁰ |

Table 1: Calculated first hyperpolarizability of Guanidinium Hydrogenselenate. materialsciencejournal.org

Frontier Molecular Orbital Analysis (HOMO-LUMO Gap) for Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful tool within computational chemistry to predict the chemical reactivity of molecules. imperial.ac.uktaylorandfrancis.comwikipedia.org The theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). taylorandfrancis.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for understanding a molecule's kinetic stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity. taylorandfrancis.com

In the context of hydrogenselenate compounds, FMO analysis helps in understanding the interactions between the hydrogenselenate anion and the cation. researchgate.net For example, in 1,2,4-triazolium hydrogenselenate, the energies of the HOMO, LUMO, and the HOMO-LUMO gap were calculated to analyze the kinetic stability and chemical reactivity of the molecular complex. researchgate.net Such calculations, often performed using DFT, also allow for the study of intramolecular bonding interactions and electron delocalization through Natural Bond Orbital (NBO) analysis. researchgate.netresearchgate.net

Quantum chemical studies on compounds like 4-benzylpyridinium monohydrogenselenate have utilized ab initio UHF methods to determine HOMO and LUMO energies, providing insights into the electronic structure and reactivity. researchgate.net Similarly, for double selenate (B1209512) salts like Na₂Fe(SeO₄)₂·2H₂O and Na₂Co(SeO₄)₂·2H₂O, FMO analysis has been used to correlate their electronic structure with their observed properties. researchgate.net

The following table presents data from a computational study on a hydrogenselenate complex, illustrating the calculated frontier molecular orbital energies and the HOMO-LUMO energy gap.

| Molecular Complex | Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 1,2,4-triazolium hydrogenselenate | B3LYP | cc-pVTZ | - | - | Calculated |

Force Field Development for Classical Simulations

While quantum mechanical methods provide high accuracy, they are computationally expensive, especially for large systems. youtube.com Classical simulations, using force fields, offer a computationally more feasible approach to study the dynamics of large molecular systems over longer timescales. kallipos.gruchicago.edu

Force fields are a set of parameters that describe the potential energy of a system of particles. For hydrogenselenate-containing systems, the development of accurate force fields is crucial for performing reliable molecular dynamics (MD) simulations. These force fields are often derived from first-principles data, ensuring that they accurately represent the interactions within the system. uchicago.edu

The development of force fields for hydrogenselenates involves parameterizing the interactions between the hydrogenselenate anion and other components of the system, such as cations and solvent molecules. This includes defining the bond stretching, angle bending, and torsional parameters within the HSeO₄⁻ ion, as well as the non-bonded interactions (van der Waals and electrostatic) with its environment.

These classical simulations can then be used to investigate a wide range of phenomena, including the structure and dynamics of hydrogenselenate in aqueous solutions, the mechanisms of phase transitions in solid-state hydrogenselenates, and the transport properties in proton-conducting materials. For example, simulations can provide insights into the hydrogen bonding network and the diffusion of protons, which are key to understanding proton conductivity in materials like cesium hydrogenselenate.

The development of accurate force fields for hydrogenselenates is an ongoing area of research, enabling more complex and realistic simulations of these important chemical systems.

Thermodynamic and Kinetic Investigations of Hydrogenselenate Chemistry

Acid-Base Equilibria and Proton Dissociation Constants (pKa)

Hydrogenselenate (HSeO₄⁻) is the conjugate base of the strong acid, selenic acid (H₂SeO₄). ufl.edu In aqueous solutions, selenic acid is considered to dissociate completely. ufl.edu The hydrogenselenate ion itself is a weak acid and can further dissociate to form the selenate (B1209512) ion (SeO₄²⁻). researchgate.net

The acid dissociation constant (Ka) is a quantitative measure of the strength of an acid in solution. youtube.comibchem.com It is the equilibrium constant for the dissociation of an acid. ibchem.com The pKa is defined as the negative base-10 logarithm of the Ka. youtube.comacdlabs.com A lower pKa value indicates a stronger acid. ibchem.com The pKa for the dissociation of the hydrogenselenate ion is approximately 1.7 to 1.9.

Table 1: pKa Values for Selenic and Selenious Acid Species

| Acid/Base Pair | pKa |

|---|---|

| H₂SeO₄ / HSeO₄⁻ | Strong Acid |

| HSeO₄⁻ / SeO₄²⁻ | ~1.7 - 1.9 |

| H₂SeO₃ / HSeO₃⁻ | 2.70 ± 0.06 researchgate.net |

| HSeO₃⁻ / SeO₃²⁻ | 8.54 ± 0.04 researchgate.net |

This table presents the pKa values for the dissociation of selenic and selenious acid species in aqueous solution.

Redox Chemistry of Selenium Species involving Hydrogenselenate

The redox chemistry of selenium is complex, with several accessible oxidation states, including selenate (+6), selenite (B80905) (+4), elemental selenium (0), and selenide (B1212193) (-2). researchgate.net Hydrogenselenate contains selenium in its highest oxidation state (+6). Under reducing conditions, selenate can be converted to selenite and subsequently to elemental selenium or hydrogen selenide. nih.govmdpi.com

The redox potential of a substance quantifies its ability to accept or donate electrons. biology-pages.inforowansci.com In aqueous solutions, the stability of different selenium species is dependent on both pH and the redox potential (Eh) of the environment. researchgate.net Selenate is the predominant species under oxidizing conditions and is highly soluble. researchgate.net As the redox potential decreases, selenite becomes more stable. researchgate.net

The reduction of selenate to selenite is a key step in the biological metabolism of selenium. nih.gov This process can be catalyzed by enzymes such as thioredoxin reductase. nih.gov

Phase Transition Phenomena in Solid Hydrogenselenates

Solid hydrogenselenate salts, with the general formula M'HSeO₄ (where M' is a monovalent cation like Cs⁺, Rb⁺, K⁺, or NH₄⁺), exhibit interesting phase transition behaviors, particularly the phenomenon of superprotonic conductivity. scispace.comrsc.org

Superprotonic Phase Transitions and Proton Conductivity Mechanisms

At elevated temperatures, many solid hydrogenselenates undergo a structural phase transition to a superprotonic phase. rsc.org This transition is characterized by a significant increase in proton conductivity, often by several orders of magnitude. rsc.org In this high-temperature phase, the crystal structure becomes highly disordered, creating a network of dynamically disordered hydrogen bonds. rsc.org

Proton transport in these materials is generally understood to occur via two primary mechanisms:

Grotthuss Mechanism: This involves the "hopping" of protons between adjacent oxygen atoms in the crystal lattice through the breaking and forming of hydrogen bonds. rsc.org

Vehicle Mechanism: In this mechanism, protons are transported by diffusing molecular species, such as H₃O⁺ ions, through the crystal structure. mpg.de

The Grotthuss mechanism is believed to be the dominant mode of proton conduction in the superprotonic phases of solid hydrogenselenates. rsc.org

Influence of Cation Substitution and Supramolecular Complexation on Phase Behavior

The temperature at which the superprotonic phase transition occurs can be influenced by several factors, including the nature of the cation and the formation of supramolecular complexes. rsc.org

Cation Substitution: The substitution of one cation for another in the crystal lattice can alter the phase transition temperature. For instance, studies have shown that larger cations like Cs⁺ can enhance proton conductivity compared to smaller cations like K⁺ and Rb⁺. rsc.org Applying external pressure can also induce new superprotonic phases in some hydrogenselenate compounds. rsc.org

Supramolecular Complexation: The complexation of alkali hydrogenselenates with macrocyclic ligands like crown ethers can significantly impact their phase transition behavior. rsc.orgrsc.orgunibo.it For example, the inclusion of 18-crown-6 (B118740) ether has been shown to lower the superprotonic phase transition temperature of alkali hydrogenselenates by approximately 40 °C. rsc.orgrsc.org This is attributed to the changes in the crystal structure and hydrogen bonding network induced by the crown ether.

Calorimetric Studies of Phase Transitions

Differential Scanning Calorimetry (DSC) is a key technique used to study the phase transitions in solid hydrogenselenates. scispace.comrsc.orgresearchgate.net DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Phase transitions are observed as endothermic or exothermic peaks in the DSC thermogram. rsc.orgresearchgate.net

For example, DSC studies on cesium hydrogenselenate (CsHSeO₄) have identified a superionic phase transition at approximately 402.6 K. scispace.com In studies involving supramolecular complexes of hydrogenselenates with crown ethers, DSC has been used to observe both dehydration events and the subsequent reversible solid-to-solid phase transitions. rsc.orgresearchgate.net These studies have quantified the changes in phase transition temperatures upon complexation and cation substitution. rsc.orgrsc.org

Reaction Mechanism Elucidation involving Hydrogenselenate

Understanding the mechanisms of reactions involving hydrogenselenate is crucial for controlling their chemical transformations. Isotopic labeling studies have been employed to elucidate these pathways.

For instance, the hydrolysis of dimethyl selenate proceeds in two steps: first to methyl hydrogen selenate and then to selenic acid. rsc.org Tracer studies using ¹⁸O-labeled water have shown that the selenium-oxygen bond is broken in both stages of this hydrolysis. rsc.org The proposed mechanism involves a nucleophilic attack by water on the selenium atom of the ester or its conjugate acid. rsc.org

In electrophilic addition reactions, such as the reaction of an alkene with a hydrogen halide, the mechanism involves the initial attack of the electrophile (H⁺) on the double bond to form a carbocation intermediate. chemguide.co.uk This intermediate is then attacked by the nucleophile (in this case, the halide ion). chemguide.co.uk While not directly involving hydrogenselenate, these principles of electrophilic attack and intermediate formation are fundamental to understanding a wide range of chemical reactions.

Kinetic Studies of Hydrogenselenate-Mediated Reactions

Kinetic studies provide quantitative insights into the rates of chemical reactions, offering a window into the molecular steps that constitute the reaction mechanism. In the context of selenium chemistry, kinetic investigations have often focused on oxidation reactions where selenium compounds, particularly those in the +4 oxidation state like selenious acid (H₂SeO₃) and its conjugate base, hydrogenselenite (HSeO₃⁻), act as oxidants or catalysts. While direct kinetic studies on hydrogenselenate (HSeO₄⁻) mediated reactions are less common in the available literature, the principles can be understood through related systems.

One notable study investigated the kinetics of the formation of selenito complexes from the reaction of various aquocobalt(III) complexes with the hydrogenselenite ion (HSeO₃⁻) in aqueous solution. acs.org The reactions, studied at 25 °C, were found to be significantly faster than the rate of water exchange on the cobalt(III) centers, suggesting an inner-sphere mechanism where the hydrogenselenite ion directly participates in the transition state. acs.org

The proposed mechanism involves a rapid pre-equilibrium to form an outer-sphere complex, followed by a rate-determining interchange step. The general form of the observed rate law is:

kobs = kiKos [HSeO₃⁻] / (1 + Kos [HSeO₃⁻])

where kobs is the observed pseudo-first-order rate constant, ki is the interchange rate constant, and Kos is the outer-sphere association constant. At low concentrations of hydrogenselenite, this simplifies to a second-order rate law:

Rate = k2 [Co(III) complex] [HSeO₃⁻]

where k2 = kiKos.

The table below summarizes the second-order rate constants for the reaction of several aquocobalt(III) complexes with hydrogenselenite.

| Reactant (Aquocobalt(III) Complex) | Second-Order Rate Constant (k₂) at 25 °C (M⁻¹s⁻¹) |

| [Co(NH₃)₅(H₂O)]³⁺ | 1.3 x 10³ |

| cis-[Co(en)₂(H₂O)₂]³⁺ | 2.1 x 10³ |

| trans-[Co(en)₂(H₂O)₂]³⁺ | 4.5 x 10⁴ |

| [Co(tren)(H₂O)₂]³⁺ | 7.5 x 10² |

Data sourced from Fowless and Stranks (1977). acs.org

These kinetic data reveal the influence of the cobalt complex's structure on the reaction rate. The significantly faster rate for the trans-diaquo complex compared to its cis isomer highlights the stereochemical influence on reactivity. acs.org

In other areas, kinetic studies on the oxidation of organic compounds by selenium dioxide (SeO₂), which exists in equilibrium with selenious acid in aqueous solution, have shown that the reaction order can vary depending on the substrate and conditions. For example, the oxidation of acetyl acetone (B3395972) by selenium dioxide follows first-order kinetics with respect to both the oxidant and the substrate. zenodo.org Such studies are crucial for understanding the step-by-step process of these oxidations, which often involve the formation of intermediate organoselenium compounds.

Thermodynamic Control versus Kinetic Control in Reaction Pathways

In chemical reactions where multiple products can be formed from a single set of reactants, the distribution of these products can be governed by either kinetic or thermodynamic control. zenodo.orgnsf.gov This principle is highly relevant to reactions involving polyfunctional substrates or intermediates, as is common in selenium chemistry.

Kinetic control dominates under conditions where the reaction is essentially irreversible, typically at lower temperatures. zenodo.org The major product formed is the one that results from the fastest reaction pathway, i.e., the pathway with the lowest activation energy (Ea). This product is known as the kinetic product . nsf.govlookchem.com

Thermodynamic control , on the other hand, is favored under conditions where the reactions are reversible, usually at higher temperatures. zenodo.orgnih.gov At elevated temperatures, there is sufficient energy to overcome the activation barriers of both the forward and reverse reactions. An equilibrium is established, and the major product will be the most thermodynamically stable one (the one with the lowest Gibbs free energy, ΔG), regardless of how fast it is formed. This is referred to as the thermodynamic product . nsf.govlookchem.com

The competition between kinetic and thermodynamic control can be illustrated with a reaction coordinate diagram:

Reaction Coordinate Diagram: Kinetic vs. Thermodynamic Product

Imagine a starting material (SM) that can react to form two different products, P₁ (the kinetic product) and P₂ (the thermodynamic product).

Pathway to P₁ (Kinetic Product): This pathway has a lower activation energy (Ea,kinetic) than the pathway to P₂. Therefore, P₁ is formed more rapidly.

Pathway to P₂ (Thermodynamic Product): P₂ is at a lower energy level than P₁, making it the more stable product. However, the activation energy for its formation (Ea,thermodynamic) is higher.

| Control Condition | Favored Product | Rationale | Typical Reaction Conditions |

| Kinetic Control | The product formed fastest (P₁) | The reaction pathway has the lowest activation energy. | Low temperature, short reaction time. zenodo.org |

| Thermodynamic Control | The most stable product (P₂) | The reaction is reversible, allowing equilibrium to be reached. | High temperature, long reaction time. zenodo.orgnih.gov |

In the context of selenium chemistry, the allylic oxidation of alkenes by selenium dioxide provides a classic example. The reaction can lead to different constitutional isomers, and the product ratio can often be influenced by the reaction temperature and time, indicating a competition between kinetic and thermodynamic pathways. nih.gov Similarly, in the synthesis of complex molecules where hydrogenselenate or related species might be used as an oxidant or for functional group installation, careful control of reaction conditions is paramount to selectively obtain the desired kinetic or thermodynamic product. nsf.govcaltech.edu

For instance, in the synthesis of metal selenide nanocrystals, the choice of ligands and temperature can influence whether the reaction is under kinetic or thermodynamic control, leading to different crystalline phases (polymorphs) of the final product. nsf.gov This demonstrates that both the intrinsic reactivity (kinetics) and the relative stability of the products (thermodynamics) are crucial considerations in predicting and controlling the outcomes of reactions involving selenium compounds.

Advanced Applications of Hydrogenselenates in Materials Science and Catalysis

Proton-Conducting Materials

The ability of certain solid-state materials to exhibit high proton conductivity is crucial for the development of next-generation electrochemical devices, such as intermediate-temperature fuel cells. Hydrogenselenates, particularly those in the M₃H(SeO₄)₂ and MHSeO₄ families (where M is an alkali metal or ammonium), have emerged as a significant class of superionic conductors. researchgate.netaip.org These materials are characterized by structural phase transitions at elevated temperatures, leading to a dramatic increase in proton conductivity. researchgate.netaip.org

Design and Synthesis of Novel Proton Conductors

The design of novel hydrogenselenate-based proton conductors often involves strategies to create a dynamically disordered hydrogen-bond network, which is essential for facilitating proton transport. researchgate.net One successful approach is the synthesis of mixed-anion compounds, where selenate (B1209512) (SeO₄²⁻) tetrahedra are partially substituted with other tetrahedral groups like phosphate (B84403) (PO₄³⁻) or sulfate (B86663) (SO₄²⁻). This substitution can stabilize the high-conductivity phase at lower temperatures or enhance the intrinsic conductivity.

For instance, compounds in the M₃(HSeO₄)₂(H₂PO₄) series (M = K, Rb, Cs) have been synthesized and investigated. The introduction of H₂PO₄ groups into the Rb₃(HSeO₄)₂ structure, creating Rb₃(HSeO₄)₂(H₂PO₄), has been shown to result in a superprotonic phase transition. researchgate.net Similarly, the solid acid salt Cs₂(HSO₄)(H₂PO₄) exhibits a superprotonic phase transition and high proton conductivity. researchgate.netresearchgate.net The synthesis of these materials typically involves the slow evaporation of aqueous solutions containing stoichiometric amounts of the constituent acids and metal carbonates or hydroxides. jps.jp

Another design strategy focuses on the cation (M⁺). The choice of the alkali metal (K, Rb, Cs) or the use of the ammonium (B1175870) cation (NH₄⁺) significantly influences the crystal structure, the phase transition temperatures, and the conductivity. researchgate.nettandfonline.com For example, (NH₄)₃H(SeO₄)₂ is a well-studied superionic conductor with high proton conductivity in its high-temperature phases. aip.orgtandfonline.com

Table 1: Proton Conductivity in Selected Hydrogenselenate-Based Materials

| Compound | Transition Temp. (°C) | Conductivity (S/cm) | Activation Energy (eV) |

| (NH₄)₃H(SeO₄)₂ | ~59 (TS1) | ~10⁻² at > TS1 | 0.28 (Phase II) |

| Rb₃(HSeO₄)₂(H₂PO₄)₀.₅ | ~101 | 3x10⁻³ at 110°C | 0.37 |

| CsHSeO₄ | ~128 | >10⁻³ (superionic phase) | - |

| Cs₂(HSO₄)(H₂PO₄) | 61-105 | 3x10⁻³ at 110°C | 0.37 |

| (NH₄)₄H₂(SeO₄)₃ | - | ~10⁻² (superionic phase) | - |

Note: Conductivity values are highly dependent on temperature, crystal orientation, and atmospheric conditions. The data presented are representative values from various studies. aip.orgresearchgate.netresearchgate.nettandfonline.comacs.org

Mechanisms of Proton Transport in Hydrogenselenate-Based Solids

Proton transport in hydrogenselenate-based solids is a complex process governed by the crystal structure and the dynamics of the hydrogen-bond network. Two primary mechanisms are considered: the Grotthuss mechanism (proton hopping) and the vehicle mechanism. nih.govmpg.deosti.gov

In the Grotthuss mechanism , protons are not transported as isolated ions but rather hop along a pre-existing network of hydrogen bonds. nih.govosti.gov This involves the cleavage of an O-H bond and the formation of a new one with an adjacent SeO₄ tetrahedron. The subsequent reorientation of the resulting HSeO₄⁻ and SeO₄²⁻ groups allows for the next hop, creating a pathway for long-range proton conduction. This mechanism is believed to be dominant in many superionic hydrogenselenate crystals, where the high-temperature phase features dynamically disordered SeO₄ tetrahedra and a labile proton subsystem. researchgate.netresearchgate.net Studies on (NH₄)₃H(SeO₄)₂ indicate that in the superionic phases, a dynamically disordered hydrogen-bond network is formed, facilitating this type of transport. researchgate.netaip.org

The vehicle mechanism involves the diffusion of protonated species, such as H₃O⁺, through the crystal lattice. mpg.de This mechanism is more common in hydrated systems. While many advanced hydrogenselenate conductors are anhydrous, the vehicle mechanism can play a role if water molecules are present, for instance, in the crystal structure of Cs₃(H₂PO₄)(HPO₄)·2H₂O. nih.gov

Optoelectronic and Non-linear Optical Materials

The non-centrosymmetric crystal structures adopted by some hydrogenselenate compounds make them attractive for applications in optoelectronics and non-linear optics (NLO). These applications rely on the ability of a material's optical properties to be modulated by an external electric field (electro-optic effect) or on the material's capacity to generate new light frequencies (NLO effects).

Development of Materials with Electro-optic Effects

The Pockels effect, a linear electro-optic effect, is observed in materials that lack a center of inversion symmetry. Rubidium hydrogenselenate (RbHSeO₄) has been identified as a particularly promising material in this regard. aip.org It exhibits a very large Pockels coefficient, leading to a remarkably low half-wave voltage of approximately 27 V, which is a critical parameter for electro-optic modulators. aip.org

The development of these materials involves growing high-quality single crystals, typically from aqueous solutions. jps.jp The electro-optic properties are highly sensitive to the crystal's orientation and the presence of ferroelectric and ferroelastic domains. arxiv.orgcapes.gov.br In materials like RbHSeO₄, an applied electric field can modulate not only the phase of transmitted light but also its intensity and contrast, an effect linked to the movement of domain walls. arxiv.orgcapes.gov.br This complex behavior must be carefully characterized to optimize the performance of electro-optic devices. Research has focused on understanding and quantifying these combined effects to accurately determine the intrinsic electro-optic coefficients. arxiv.org

Influence of Structure on Optical Properties

The relationship between the crystal structure and the optical properties of hydrogenselenates is profound. The arrangement of the SeO₄ tetrahedra, the hydrogen-bonding scheme, and the presence of organic or inorganic cations all contribute to the material's linear and non-linear optical response.

In RbHSeO₄, which is ferroelectric at room temperature, the presence of domain structures has a direct impact on its optical properties. jps.jpoptica.org The domain walls can cause deflection of a light beam, a phenomenon that has been used as a novel method to determine the material's birefringence with high precision. optica.org The orientation of the optical indicatrix is tied to the crystallographic axes, and this relationship changes with temperature, particularly across phase transitions. jps.jpoptica.org

For non-linear optical applications, the incorporation of organic cations into the hydrogenselenate structure is a common strategy. The organic component can introduce a high degree of molecular hyperpolarizability, while the inorganic hydrogenselenate network provides thermal and chemical stability. materialsciencejournal.org For example, guanidinium (B1211019) hydrogenselenate [C(NH₂)₃HSeO₄] has been studied for its NLO properties, with theoretical calculations showing a significant first hyperpolarizability. materialsciencejournal.org Similarly, a hybrid compound containing tetraethylammonium (B1195904), [(CH₃CH₂)₄N]HSeO₄(H₂SeO₄)₂, crystallizes in a non-centrosymmetric space group and exhibits NLO behavior. capes.gov.br The three-dimensional network of hydrogen bonds plays a crucial role in the crystal packing and the resulting macroscopic NLO properties. capes.gov.br

Table 2: Properties of Selected Optically Active Hydrogenselenate Compounds

| Compound | Crystal System (Phase) | Key Optical Property | Structural Feature of Influence |

| RbHSeO₄ | Triclinic (Ferroelectric) | Large Pockels Effect | Non-centrosymmetric, ferroelectric/ferroelastic domains |

| C(NH₂)₃HSeO₄ | - | Non-linear optics | Organic cation, hydrogen-bond network |

| [(C₂H₅)₄N]HSeO₄(H₂SeO₄)₂ | Monoclinic (Cc) | Non-linear optics | Non-centrosymmetric space group, O-H···O bonding |

This table summarizes key findings from optical studies on hydrogenselenate materials. jps.jpaip.orgmaterialsciencejournal.orgcapes.gov.br

Photocatalytic Systems

While the direct use of simple hydrogenselenate salts as photocatalysts is not widely reported, their derivatives and related compounds are being explored for their potential to enhance photocatalytic processes, particularly for hydrogen production. The strategy involves using hydrogenselenate or, more commonly, hydrogenselenite-containing compounds as photosensitizers for wide-bandgap semiconductors like titanium dioxide (TiO₂).

The primary role of the sensitizer (B1316253) is to absorb light in a broader range of the solar spectrum than TiO₂ itself, which is typically only active under UV irradiation. researchgate.net Following light absorption, the excited sensitizer can transfer energy or an electron to the conduction band of the TiO₂, initiating the photocatalytic cycle. This process can lead to the generation of electron-hole pairs, which then drive redox reactions. mdpi.com

One study has demonstrated the synthesis of novel organically linked zinc(II) hydrogenselenite coordination polymers. researchgate.net These compounds were immobilized on the surface of TiO₂. The resulting hybrid material (e.g., TiO₂-hydrogenselenite polymer) showed auspicious performance for photocatalytic hydrogen evolution from water splitting under a Hg/Xe lamp. researchgate.net The hydrogenselenite-based polymer effectively enhances the catalytic activity of TiO₂.

In such systems, organic pollutants can be added as sacrificial agents. researchgate.netosti.gov These organic molecules are oxidized by the photogenerated holes, which prevents the recombination of electrons and holes. researchgate.netosti.gov This separation of charges significantly enhances the efficiency of the desired reduction reaction, which in this context is the reduction of protons (H⁺) to produce hydrogen gas (H₂). rsc.org Therefore, the photocatalytic system can simultaneously achieve the degradation of organic contaminants and the production of hydrogen fuel, a process sometimes referred to as photoinduced reforming. researchgate.netosti.gov The hydrogenselenate/hydrogenselenite component plays a critical role by improving the light-harvesting efficiency of the entire photocatalytic assembly.

Hydrogenselenate in Coordination Polymers for Photocatalytic Hydrogen Production

The quest for clean and renewable energy has propelled research into photocatalytic hydrogen production, a process that uses light to split water. A significant advancement in this field involves the use of coordination polymers containing the hydrogenselenate (HSeO₃⁻) anion. These materials have demonstrated notable potential as efficient photocatalysts. researchgate.netrsc.org

A key area of research has been the synthesis and application of novel zinc(II) hydrogenselenite coordination polymers. rsc.org For instance, two specific compounds, [Zn(μ-HSeO₃)₂(bipy)]n (where bipy is 2,2'-bipyridine) and [Zn(μ-HSeO₃)₂(phen)]n (where phen is 1,10-phenanthroline), were the first organically linked Zn(II) hydrogenselenite coordination polymers to be synthesized solvothermally. researchgate.netrsc.org These polymers are created by reacting selenium dioxide (SeO₂) and zinc oxide (ZnO) with the respective organic ligands (bipyridine or phenanthroline) in methanol. researchgate.netrsc.org

To enhance their practical application, these coordination polymers have been immobilized onto titanium dioxide (TiO₂), a well-known semiconductor photocatalyst, using a sol-gel method. researchgate.netresearchgate.net The resulting composite materials were then tested for their ability to produce hydrogen from water splitting under irradiation from a 300 W Hg/Xe lamp. researchgate.netrsc.org

The results of these studies are highly promising. The composite material incorporating the bipyridine-based polymer, designated TiO₂-1A, showed particularly high performance in hydrogen gas production. researchgate.net Its catalytic activity surpassed that of pure TiO₂, the commercial standard Degussa P25, and the composite with the phenanthropoline-based polymer (TiO₂-2A). rsc.org These findings underscore the significant role that hydrogenselenate-based coordination polymers can play in developing new, effective materials for clean energy generation. rsc.org

Table 1: Photocatalytic Hydrogen Production Performance

| Catalyst | Description | Performance Note |

|---|---|---|

| TiO₂-1A | [Zn(μ-HSeO₃)₂(bipy)]n immobilized on TiO₂ | Exhibited the highest photocatalytic performance for hydrogen gas production, surpassing pure TiO₂ and Degussa P25. researchgate.netrsc.org |

| TiO₂-2A | [Zn(μ-HSeO₃)₂(phen)]n immobilized on TiO₂ | Showed better performance than freshly prepared TiO₂ and was comparable to Degussa P25. rsc.org |

| Pure m-TiO₂ | Mesoporous titanium dioxide support | Produced approximately 300 μmol/g of hydrogen over a 6-hour experiment. acs.org |

| m-TiO₂-7 | Organoselenium complex [Cu₂(μ-SO₄)₂L₂] on m-TiO₂ | Achieved hydrogen production of approximately 7800 μmol/g, about 26 times greater than pure m-TiO₂. acs.org |

Photosensitization Mechanisms in TiO₂-based Systems

Titanium dioxide (TiO₂) is a benchmark photocatalyst due to its stability, low cost, and high durability. acs.org However, its wide bandgap means it is primarily active under ultraviolet (UV) light, limiting its efficiency in utilizing the full solar spectrum. acs.org A key strategy to overcome this limitation is photosensitization, where a material that absorbs visible light is coupled with TiO₂. frontiersin.org Hydrogenselenate coordination polymers have emerged as effective photosensitizers in this context. researchgate.netrsc.org

The mechanism of photosensitization involves the absorption of lower-energy visible light by the sensitizer, in this case, the hydrogenselenate coordination polymer. frontiersin.org Upon absorbing a photon, the sensitizer becomes electronically excited. It then transfers this excitation energy or an excited electron to the TiO₂ particle it is immobilized on. frontiersin.org This energy transfer effectively excites an electron from the valence band to the conduction band of the TiO₂, a process that would typically require higher-energy UV light. frontiersin.org

Once the electron is in the conduction band of the TiO₂, it can participate in the redox reactions necessary for water splitting and hydrogen production. frontiersin.org The hydrogenselenate coordination polymer essentially acts as an antenna, capturing visible light and funneling the energy to the TiO₂ catalyst. researchgate.netrsc.org